molecular formula C11H8FNO B3045641 5-(2-Fluorophenyl)pyridin-2(1H)-one CAS No. 1111105-99-7

5-(2-Fluorophenyl)pyridin-2(1H)-one

Cat. No.: B3045641
CAS No.: 1111105-99-7
M. Wt: 189.19 g/mol
InChI Key: LZFRLLXVSFDDQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Structurally, it features a pyridin-2(1H)-one core substituted at the 5-position with a 2-fluorophenyl group. This compound is synthesized via copper(II)-mediated coupling reactions, as demonstrated in its preparation from 5-(2-fluorophenyl)pyridin-2(1H)-one and a boronate ester in pyridine under reflux conditions . The fluorine atom at the ortho position of the phenyl ring may enhance metabolic stability and binding affinity, common traits in fluorinated bioactive molecules.

Properties

CAS No.

1111105-99-7

Molecular Formula

C11H8FNO

Molecular Weight

189.19 g/mol

IUPAC Name

5-(2-fluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H8FNO/c12-10-4-2-1-3-9(10)8-5-6-11(14)13-7-8/h1-7H,(H,13,14)

InChI Key

LZFRLLXVSFDDQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F

Canonical SMILES

C1=CC=C(C(=C1)C2=CNC(=O)C=C2)F

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyridin-2(1H)-one derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activity Reference
5-(2-Fluorophenyl)pyridin-2(1H)-one 2-Fluorophenyl at C5 C₁₁H₈FNO 189.19 Enhanced metabolic stability (predicted)
5-(3,5-Difluorophenyl)pyridin-2(1H)-one 3,5-Difluorophenyl at C5 C₁₁H₇F₂NO 207.18 Increased lipophilicity; potential CNS activity
5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one 3-Fluoro-4-methoxyphenyl at C5 C₁₂H₁₀FNO₂ 235.21 Improved solubility due to methoxy group
3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one 2-Bromophenyl at C3, phenylamino at C5 C₁₇H₁₃BrN₂O 357.21 Neuropathic pain reversal in rat models
5-Bromo-1-(3-methoxyphenyl)pyridin-2(1H)-one Bromo at C5, 3-methoxyphenyl at N1 C₁₂H₁₀BrNO₂ 280.12 Building block for further derivatization

Key Observations:

  • Fluorine Position: The 2-fluorophenyl group in the target compound may confer steric and electronic effects distinct from 3- or 4-fluoro isomers. For example, 5-(3,5-Difluorophenyl)pyridin-2(1H)-one has higher lipophilicity, which could enhance blood-brain barrier penetration .
  • Functional Groups: Methoxy (e.g., in 5-(3-Fluoro-4-methoxyphenyl)pyridin-2(1H)-one) improves solubility but may reduce metabolic stability compared to halogens .
  • Biological Activity: Bromine substitution (e.g., compound 69 in ) correlates with potent anti-allodynic effects, suggesting halogen size and electronegativity influence target engagement.

Pharmacological Profiles

  • Neuropathic Pain Management: 3-(2-Bromophenyl)-5-(phenylamino)pyridin-2(1H)-one (compound 69) demonstrated rapid reversal of mechanical allodynia in rats, attributed to its dual substitution pattern .
  • Antifibrotic Potential: Derivatives like 1-(4-nitrophenyl)-5-(trifluoromethyl)pyridin-2(1H)-one (from ) show promise in fibrosis models, though fluorophenyl analogues remain underexplored in this context.
  • Safety Considerations: Hydroxymethyl-substituted pyridinones (e.g., 5-(hydroxymethyl)pyridin-2(1H)-one) exhibit favorable safety profiles , suggesting that electron-withdrawing groups (e.g., fluorine) may further reduce toxicity.

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